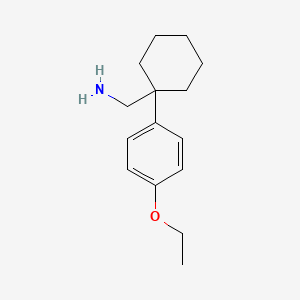

(1-(4-Ethoxyphenyl)cyclohexyl)methanamine

Description

Contextualization of Arylcyclohexylamine Derivatives in Modern Chemical and Biological Research

Arylcyclohexylamines are a significant class of chemical compounds that have been the subject of extensive research for their diverse pharmacological activities. wikipedia.orgen-academic.com Structurally characterized by a cyclohexylamine (B46788) unit with an aryl group attached to the same carbon as the amine, these compounds have shown a wide range of effects on the central nervous system. wikipedia.org Their versatility has made them valuable tools in neuropharmacology and medicinal chemistry. en-academic.com

The primary mechanism of action for many arylcyclohexylamines is antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ion channel crucial for synaptic plasticity and memory function. wikipedia.orgen-academic.com By binding to a site within the NMDA receptor channel, these compounds can block the influx of calcium ions, leading to a state of dissociative anesthesia, as well as neuroprotective and analgesic effects. wikipedia.org The "fine-tuning" of the pharmacological profile of these molecules is possible through various substitutions on the aryl, cyclohexyl, or amine moieties, leading to compounds with activities ranging from anesthetic to stimulant and neuroprotective agents. wikipedia.orgen-academic.com This has spurred ongoing research into novel derivatives with potentially improved therapeutic indices.

Historical Perspectives on Structural Classes Related to (1-(4-Ethoxyphenyl)cyclohexyl)methanamine

The history of arylcyclohexylamines dates back to the early 20th century, with the first synthesis of 1-phenylcyclohexan-1-amine (PCA) reported in 1907. However, it was the synthesis of Phencyclidine (PCP) in 1956 by the pharmaceutical company Parke-Davis that marked a significant milestone in the exploration of this class of compounds. mdpi.com Initially investigated as an anesthetic agent, PCP exhibited potent dissociative and hallucinogenic properties, which ultimately limited its clinical use in humans but opened the door for its use in veterinary medicine and as a research tool. mdpi.comnih.gov

The quest for a safer anesthetic with similar properties led to the development of Ketamine in 1962, also by Parke-Davis. mdpi.com Ketamine, a structural analog of PCP, demonstrated a shorter duration of action and a more favorable side effect profile, leading to its widespread use in both human and veterinary medicine. nih.gov The 1970s saw the emergence of PCP and its analogs as recreationally used substances, which further fueled research into their mechanisms of action and structure-activity relationships. wikipedia.org This period of research laid the groundwork for the synthesis and investigation of a vast number of arylcyclohexylamine derivatives, including those with substitutions on the aromatic ring, such as the methoxy (B1213986) analogs of PCP. researchgate.net

Rationale for the Focused Academic Investigation of this compound

The academic investigation of this compound is driven by the ongoing search for novel NMDA receptor modulators with specific pharmacological profiles. The structure of this compound, featuring an ethoxy group at the 4-position of the phenyl ring and a primary amine, suggests it may possess unique properties compared to its predecessors.

Furthermore, the primary amine in this compound is a notable feature. Many well-known arylcyclohexylamines, such as PCP and Ketamine, possess tertiary and secondary amines, respectively. The nature of the amine substituent is a key determinant of the compound's pharmacological activity. Therefore, the investigation of a primary amine derivative like this compound is a logical step in exploring the structure-activity relationships of this class of compounds.

The potential for this compound to exhibit a unique profile of NMDA receptor antagonism, with possible implications for the development of new research tools or therapeutic leads, provides a strong rationale for its focused academic investigation. The following table presents binding affinity data for related methoxy-substituted arylcyclohexylamine analogs, which serves as a basis for the scientific interest in the title compound.

| Compound | NMDA Receptor pKi |

| 3-MeO-PCP | 7.7 ± 0.03 |

| 4-MeO-PCP | 7.0 ± 0.04 |

| Methoxetamine | 6.5 ± 0.05 |

| Ketamine | 6.1 ± 0.02 |

| Phencyclidine (PCP) | 7.5 ± 0.03 |

| Data sourced from Roth et al. (2013). pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating stronger binding affinity. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

[1-(4-ethoxyphenyl)cyclohexyl]methanamine |

InChI |

InChI=1S/C15H23NO/c1-2-17-14-8-6-13(7-9-14)15(12-16)10-4-3-5-11-15/h6-9H,2-5,10-12,16H2,1H3 |

InChI Key |

IQQUNZMMPDOEGS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2(CCCCC2)CN |

Origin of Product |

United States |

Nomenclature and Fundamental Structural Considerations of 1 4 Ethoxyphenyl Cyclohexyl Methanamine

Systematic Naming Principles Applied to the Compound

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for the compound is derived by identifying the parent structure and the substituents attached to it.

Parent Structure : The core of the molecule is a cyclohexane (B81311) ring.

Principal Functional Group : The amine group (-NH2) is part of a methanamine substituent. As the nitrogen is attached to a methyl group which is in turn attached to the cyclohexane ring, the substituent is named as a methanamine.

Substituents on the Parent Ring : The cyclohexane ring is substituted at the C1 position by two groups:

A 4-ethoxyphenyl group.

A methanamine (aminomethyl) group.

Numbering : The carbon atom of the cyclohexane ring bearing both substituents is designated as position 1.

Assembling the Name : The substituents are listed alphabetically. Therefore, the "ethoxyphenyl" group precedes the "methanamine" group. The locant "1-" indicates that both substituents are on the same carbon of the cyclohexane ring.

Following these principles, the systematic name is constructed as (1-(4-ethoxyphenyl)cyclohexyl)methanamine .

| Component | Description |

| Parent Hydride | Cyclohexane |

| Principal Functional Group | Amine (as part of methanamine) |

| Substituents | 4-Ethoxyphenyl, Methanamine |

| Locant | 1- |

Stereochemical Attributes and Potential Isomerism of this compound

Stereochemistry is a critical aspect of the molecular architecture of this compound, as it possesses a stereocenter.

The quaternary carbon atom of the cyclohexane ring, C1, is bonded to four different groups:

The cyclohexane ring itself (as part of the path C1-C2)

The cyclohexane ring itself (as part of the path C1-C6)

The 4-ethoxyphenyl group

The methanamine group

However, since the paths C1-C2 and C1-C6 within the unsubstituted cyclohexane ring are identical, this carbon is not a stereocenter in the context of the ring alone. But, the presence of two different, non-symmetrical substituents at C1 makes this carbon atom a chiral center. Therefore, the molecule is chiral and can exist as a pair of enantiomers.

(R)-(1-(4-Ethoxyphenyl)cyclohexyl)methanamine

(S)-(1-(4-Ethoxyphenyl)cyclohexyl)methanamine

These two isomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. Without experimental data from techniques like X-ray crystallography or polarimetry, the absolute configuration of a given sample cannot be determined. The synthesis of this compound without the use of chiral catalysts or resolutions would typically result in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.

| Stereochemical Feature | Description |

| Chiral Center | C1 of the cyclohexane ring |

| Number of Stereoisomers | 2 (one pair of enantiomers) |

| Isomer Designations | (R) and (S) |

Conformational Analysis and Preferred Geometries

The conformational landscape of this compound is primarily determined by the chair conformations of the cyclohexane ring. The cyclohexane ring undergoes a rapid "ring flip" between two chair conformations at room temperature. In a 1,1-disubstituted cyclohexane, this ring flip interconverts the axial and equatorial positions of the two substituents. mvpsvktcollege.ac.in

For this compound, in one chair conformation, the 4-ethoxyphenyl group will be in an axial position and the methanamine group in an equatorial position. In the flipped conformation, the 4-ethoxyphenyl group will be equatorial, and the methanamine group will be axial.

The relative stability of these two chair conformations is dictated by steric strain. Generally, bulkier groups prefer the equatorial position to minimize steric interactions with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). nih.gov

Conformation A : 4-Ethoxyphenyl (axial), Methanamine (equatorial)

Conformation B : 4-Ethoxyphenyl (equatorial), Methanamine (axial)

The 4-ethoxyphenyl group is significantly bulkier than the methanamine group. Therefore, Conformation B , which places the larger 4-ethoxyphenyl group in the more spacious equatorial position, is expected to be the more stable and thus the predominant conformation at equilibrium. Studies on analogous compounds like 1-methyl-1-phenylcyclohexane have shown a preference for the conformer with the larger phenyl group in the equatorial position to minimize steric hindrance. nih.gov

Furthermore, the orientation of the phenyl ring relative to the cyclohexane ring is another conformational variable. The phenyl group can rotate around the C-C bond connecting it to the cyclohexane ring. The preferred rotational orientation will be one that minimizes steric clashes with the adjacent methanamine group and the cyclohexane ring hydrogens.

| Conformer | 4-Ethoxyphenyl Position | Methanamine Position | Relative Stability |

| A | Axial | Equatorial | Less Stable |

| B | Equatorial | Axial | More Stable |

Synthetic Methodologies for 1 4 Ethoxyphenyl Cyclohexyl Methanamine

Retrosynthetic Strategies Towards the Core Structure

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.comsemanticscholar.orgdeanfrancispress.com For (1-(4-Ethoxyphenyl)cyclohexyl)methanamine, the primary disconnections are typically made at the bonds connected to the quaternary carbon of the cyclohexane (B81311) ring and at the carbon-nitrogen bond of the methanamine group.

A key retrosynthetic disconnection involves the bond between the quaternary carbon and the methanamine group, which suggests a precursor such as a nitrile or an amide. This leads to the identification of (1-(4-ethoxyphenyl)cyclohexyl)carbonitrile as a key intermediate. This intermediate simplifies the structure by removing the amine functionality, which can often be introduced in the final steps of a synthesis.

Further disconnection of the bond between the 4-ethoxyphenyl group and the cyclohexane ring points to two main synthetic strategies. The first involves an aromatic nucleophile, such as a Grignard reagent derived from 4-bromoethoxybenzene, attacking a cyclohexanone (B45756) derivative. The second strategy involves the reaction of a cyclohexyl nucleophile with an electrophilic ethoxybenzene derivative. A common approach involves the reaction of 4-ethoxyphenylacetonitrile (B2778057) with cyclohexanone.

A simplified retrosynthetic analysis can be visualized as follows:

Target Molecule: this compound

Precursor 1 (via C-N bond disconnection): (1-(4-Ethoxyphenyl)cyclohexyl)carbonitrile

Precursor 2 (via C-C bond disconnection): 4-Ethoxyphenylacetonitrile and Cyclohexanone

This analysis provides a logical framework for constructing the target molecule, guiding the selection of appropriate reactions and starting materials.

Established Synthetic Pathways

Based on the retrosynthetic analysis, several established pathways can be employed for the synthesis of this compound. These pathways can be broken down into the construction of the core cyclohexane structure with the desired substituents, the introduction and functionalization of the methanamine moiety, and the incorporation of the ethoxyphenyl group.

The formation of the substituted cyclohexane ring is a critical step in the synthesis. A common and effective method is the reaction of an α-substituted acetonitrile (B52724) with a cyclohexanone. researchgate.net In the context of our target molecule, this would involve the condensation of 4-ethoxyphenylacetonitrile with cyclohexanone. This reaction is typically base-catalyzed and proceeds through a Knoevenagel-type condensation followed by a Michael addition, or directly through a Thorpe-Ziegler reaction if dinitriles are used.

Another approach involves the use of a pre-formed cyclohexyl precursor which is then functionalized. For instance, a Grignard reagent could be prepared from a suitable cyclohexyl halide and reacted with a 4-ethoxybenzaldehyde (B43997) derivative. However, the former approach of building the substitution pattern onto a cyclohexanone ring is often more direct for creating the specific quaternary carbon center of the target molecule.

The following table summarizes key reactions for the construction of substituted cyclohexane rings relevant to the synthesis of the target compound.

| Reaction Type | Reactants | Product Type | Reference |

| Knoevenagel Condensation | 4-Ethoxyphenylacetonitrile, Cyclohexanone | α,β-Unsaturated nitrile | researchgate.net |

| Grignard Reaction | 4-Ethoxyphenylmagnesium bromide, Cyclohexanone | 1-(4-Ethoxyphenyl)cyclohexanol | google.com |

This table is interactive. Click on the headers to sort.

The introduction of the methanamine group is typically achieved through the reduction of a nitrile functional group. researchgate.net Following the synthetic strategy outlined above, the intermediate (1-(4-ethoxyphenyl)cyclohexyl)carbonitrile can be reduced to the desired primary amine, this compound.

Several reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and reaction conditions. Common reagents include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), and sodium borohydride (B1222165) in the presence of a cobalt catalyst.

The choice of reducing agent can be critical to avoid side reactions and to achieve a high yield of the primary amine. For example, LiAlH₄ is a powerful reducing agent that is highly effective for this transformation, but requires anhydrous conditions and careful handling. Catalytic hydrogenation is often a cleaner and safer alternative, though it may require higher pressures and temperatures.

Reductive amination of a corresponding aldehyde, (1-(4-ethoxyphenyl)cyclohexyl)carbaldehyde, with ammonia (B1221849) or a protected amine equivalent is another viable route. researchgate.net This aldehyde intermediate could be synthesized from the corresponding carboxylic acid or ester, which in turn could be derived from the nitrile intermediate via hydrolysis.

The ethoxyphenyl group can be introduced at various stages of the synthesis. One of the most efficient methods is to start with a commercially available precursor that already contains this moiety, such as 4-ethoxyphenylacetonitrile or 4-ethoxybromobenzene.

In a convergent synthesis, the ethoxyphenyl group is part of one of the key fragments that are combined to form the core structure. For example, in the reaction between 4-ethoxyphenylacetonitrile and cyclohexanone, the ethoxyphenyl group is incorporated from the outset.

Alternatively, the ethoxy group can be formed on a pre-existing phenol-substituted cyclohexane ring through a Williamson ether synthesis. This would involve the reaction of a (1-(4-hydroxyphenyl)cyclohexyl)methanamine derivative with an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base. This approach might be useful if the corresponding hydroxyphenyl precursor is more readily available or if modifications to the ether group are desired late in the synthesis.

Development of Novel Synthetic Routes and Modifications

Research into the synthesis of related compounds continues to yield novel and improved methodologies. For instance, the use of flow chemistry is being explored for similar synthetic transformations, offering advantages such as improved safety, scalability, and reaction control. researchgate.net Continuous flow processes can be particularly beneficial for hazardous reactions, such as those involving highly reactive organometallic reagents or energetic intermediates.

Enantioselective Synthesis and Chiral Resolution Techniques

This compound is a chiral molecule, and the synthesis of a single enantiomer is often desired for pharmaceutical applications. There are two main approaches to obtaining enantiomerically pure compounds: enantioselective synthesis and chiral resolution.

Enantioselective Synthesis: This approach aims to create the desired stereocenter with a specific configuration. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For instance, an asymmetric version of the key carbon-carbon bond-forming reaction, such as an enantioselective Michael addition to a cyclohexenone derivative, could be employed.

Chiral Resolution: This method involves the separation of a racemic mixture of the target compound or a key intermediate. nih.gov A common technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives or mandelic acid). google.comgoogle.com The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated by treatment with a base.

Another method for chiral resolution is chromatography on a chiral stationary phase (chiral HPLC), which can be used for both analytical and preparative-scale separations. nih.gov

The development of efficient chiral resolution processes is an active area of research, with a focus on identifying optimal resolving agents and crystallization conditions to maximize the yield and enantiomeric excess of the desired product. whiterose.ac.uk

Lack of Specific Research Hinders Green Chemistry Analysis for this compound Synthesis

Green chemistry, a framework of twelve core principles, aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. researchgate.netresearchgate.netuniroma1.it These principles advocate for strategies such as waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. wisdomgale.com The concept of atom economy, in particular, is a key metric for evaluating the efficiency of a chemical reaction by measuring the extent to which atoms from the reactants are incorporated into the final product. nih.govnumberanalytics.com

The development of sustainable synthetic routes is a critical focus in modern chemistry, with an emphasis on utilizing renewable feedstocks, employing catalytic reagents over stoichiometric ones, and using safer solvents and reaction conditions. magtech.com.cnnih.gov Methodologies such as biocatalysis and microwave-assisted synthesis are examples of innovative approaches that align with green chemistry goals. wisdomgale.com

However, despite the importance of these principles, specific case studies, detailed process optimizations, or comparative analyses of different synthetic routes for this compound through the lens of green chemistry are not present in the available scientific literature. Consequently, a thorough and data-driven discussion on the sustainable and green chemistry aspects of its synthesis, as outlined in the requested article structure, cannot be provided at this time. Further research and publication in this specific area are needed to enable such a detailed analysis.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 4 Ethoxyphenyl Cyclohexyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, the precise connectivity and spatial arrangement of atoms can be determined.

Proton NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom within the molecule. The predicted ¹H NMR spectrum of (1-(4-Ethoxyphenyl)cyclohexyl)methanamine in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃), would exhibit distinct signals corresponding to the aromatic, cyclohexyl, ethoxy, and methanamine protons.

The aromatic protons on the ethoxyphenyl ring are expected to appear as two distinct doublets in the downfield region of the spectrum, typically between δ 6.8 and 7.2 ppm. This pattern arises from the ortho and meta coupling of the protons on the para-substituted benzene (B151609) ring. The protons ortho to the ethoxy group are generally shifted slightly upfield compared to those ortho to the cyclohexyl group due to the electron-donating nature of the ethoxy group.

The protons of the cyclohexane (B81311) ring would produce a complex series of multiplets in the upfield region, generally between δ 1.2 and 1.8 ppm. The broadness and complexity of these signals are due to the conformational flexibility of the cyclohexane ring and the various axial and equatorial proton environments, leading to overlapping signals.

The methylene (B1212753) protons of the ethoxy group (-OCH₂CH₃) are anticipated to resonate as a quartet around δ 4.0 ppm, resulting from coupling with the adjacent methyl protons. The methyl protons of the ethoxy group (-OCH₂CH₃) would appear as a triplet around δ 1.4 ppm.

The two protons of the methanamine group (-CH₂NH₂) are expected to produce a singlet around δ 2.7 ppm. The protons of the primary amine (-NH₂) itself often appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 2H | Ar-H (ortho to cyclohexyl) |

| ~6.85 | d | 2H | Ar-H (ortho to -OEt) |

| ~4.02 | q | 2H | -OCH₂CH₃ |

| ~2.70 | s | 2H | -CH₂NH₂ |

| ~1.80-1.20 | m | 10H | Cyclohexyl-H |

| ~1.41 | t | 3H | -OCH₂CH₃ |

| (variable) | br s | 2H | -NH₂ |

Note: Predicted data is based on the analysis of similar structural motifs.

Carbon-13 NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons would appear in the downfield region of the spectrum. The carbon atom attached to the ethoxy group (C-O) is expected to have a chemical shift around δ 158 ppm, while the other quaternary aromatic carbon attached to the cyclohexyl group would be around δ 135 ppm. The aromatic CH carbons would resonate between δ 114 and 128 ppm.

The quaternary carbon of the cyclohexane ring, bonded to both the phenyl ring and the methanamine group, is predicted to have a chemical shift in the range of δ 40-45 ppm. The other carbons of the cyclohexane ring would appear in the upfield region, typically between δ 22 and 38 ppm.

The methylene carbon of the ethoxy group (-OCH₂) is expected around δ 63 ppm, and the methyl carbon (-CH₃) would be further upfield at approximately δ 15 ppm. The methylene carbon of the methanamine group (-CH₂NH₂) is predicted to resonate around δ 50 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | Ar-C (C-OEt) |

| ~135.0 | Ar-C (C-Cyclohexyl) |

| ~128.0 | Ar-CH |

| ~114.5 | Ar-CH |

| ~63.3 | -OCH₂CH₃ |

| ~50.5 | -CH₂NH₂ |

| ~42.0 | C-Quaternary (Cyclohexyl) |

| ~37.5 | Cyclohexyl-CH₂ |

| ~26.0 | Cyclohexyl-CH₂ |

| ~22.5 | Cyclohexyl-CH₂ |

| ~14.9 | -OCH₂CH₃ |

Note: Predicted data is based on the analysis of similar structural motifs.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To further confirm the structural assignments, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton coupling relationships. For instance, it would show correlations between the adjacent methylene and methyl protons of the ethoxy group. It would also reveal the complex coupling network within the cyclohexane ring protons and the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. For example, the HSQC spectrum would show a correlation peak between the proton signal at ~4.02 ppm and the carbon signal at ~63.3 ppm, confirming the assignment of the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons. For example, correlations would be expected between the aromatic protons and the quaternary carbon of the cyclohexane ring, as well as between the methanamine protons and the same quaternary carbon, unequivocally establishing the connectivity of the core structure.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometric Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₅H₂₃NO), the calculated exact mass of the protonated molecule [M+H]⁺ would be determined. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the elemental composition of the molecule.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [C₁₅H₂₄NO]⁺ ([M+H]⁺) | 234.1852 |

Fragmentation Pattern Interpretation

In a mass spectrometer, the molecule can be induced to fragment into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the parent molecule.

The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation would be the loss of the aminomethyl group (-CH₂NH₂) as a radical, leading to a stable tertiary carbocation. Another significant fragmentation pathway could involve the cleavage of the bond between the cyclohexane ring and the ethoxyphenyl group.

Table 4: Plausible Mass Spectrometry Fragmentation

| m/z (Predicted) | Possible Fragment |

| 233 | [M]⁺ |

| 218 | [M - CH₃]⁺ |

| 203 | [M - CH₂NH₂]⁺ |

| 135 | [HOC₆H₄C₆H₁₀]⁺ |

| 121 | [EtOC₆H₄CH₂]⁺ |

| 107 | [HOC₆H₄CH₂]⁺ |

The interpretation of these fragments, in conjunction with the NMR data, provides a comprehensive and unambiguous structural elucidation of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing its vibrational modes. While direct spectroscopic data for this compound is not extensively published, a detailed analysis can be inferred from the characteristic frequencies of its constituent structural motifs: the 4-ethoxyphenyl group, the cyclohexane ring, and the aminomethyl group.

Expected Infrared (IR) Absorption Bands: The IR spectrum is anticipated to show a series of distinct bands corresponding to the various stretching and bending vibrations. The primary amine (-NH₂) group is expected to produce two medium-intensity sharp bands in the 3400-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations, respectively. A scissoring vibration for the -NH₂ group would likely appear in the 1650-1580 cm⁻¹ range.

The aromatic 4-ethoxyphenyl moiety would be identifiable by several characteristic absorptions. C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹. Overtone and combination bands, which are characteristic of the substitution pattern, would appear between 2000 and 1650 cm⁻¹. The C=C stretching vibrations within the benzene ring would give rise to bands of variable intensity in the 1600-1450 cm⁻¹ region. A strong band indicating the C-O-C asymmetric stretching of the ether linkage is predicted to be prominent around 1250-1200 cm⁻¹, while the symmetric stretch would appear near 1050-1000 cm⁻¹.

The cyclohexyl and methanamine portions of the molecule will be characterized by C-H stretching vibrations of the CH₂ and CH₃ groups, appearing in the 2950-2850 cm⁻¹ range. CH₂ scissoring and bending vibrations are expected around 1470-1445 cm⁻¹.

Expected Raman Scattering Peaks: Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, would complement the IR data. The aromatic ring stretching vibrations, particularly the symmetric "breathing" mode around 1000 cm⁻¹, are often strong and sharp in Raman spectra. The C-H stretching bands of both the aromatic and aliphatic parts of the molecule would also be visible. The C-N stretching vibration, expected in the 1250-1020 cm⁻¹ range, should also be Raman active. The vibrations of the cyclohexane ring would contribute to a complex pattern in the fingerprint region below 1500 cm⁻¹.

A hypothetical summary of the most characteristic vibrational frequencies is presented in the table below, based on data from similar structural fragments. researchgate.netchemicalbook.com

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| N-H Stretch (asymm/symm) | Primary Amine | 3400 - 3300 | 3400 - 3300 | Medium (IR), Weak (Raman) |

| Aromatic C-H Stretch | 4-Ethoxyphenyl | 3100 - 3000 | 3100 - 3000 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | Cyclohexyl, Ethyl | 2950 - 2850 | 2950 - 2850 | Strong |

| NH₂ Scissoring | Primary Amine | 1650 - 1580 | 1650 - 1580 | Medium-Variable |

| Aromatic C=C Stretch | 4-Ethoxyphenyl | 1610, 1580, 1510, 1450 | 1610, 1580, 1510, 1450 | Strong-Medium |

| CH₂ Scissoring | Cyclohexyl, Ethyl | 1470 - 1445 | 1470 - 1445 | Medium |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1250 - 1200 | Weak | Strong (IR) |

| C-N Stretch | Aminomethyl | 1250 - 1020 | 1250 - 1020 | Medium-Weak |

| Aromatic Ring Breathing | 4-Ethoxyphenyl | Weak | ~1000 | Strong (Raman) |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1050 - 1000 | 1050 - 1000 | Medium |

| Aromatic C-H Out-of-Plane Bend | 1,4-disubstituted | 850 - 800 | 850 - 800 | Strong (IR) |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Although a crystal structure for this compound itself is not publicly available, analysis of related structures, such as [3-(azaniumylmethyl)cyclohexyl]methanaminium dinitrate, provides valuable predictive insights. researchgate.net The cyclohexane ring is expected to adopt a stable chair conformation, which minimizes steric strain. The two substituents at the C1 position—the 4-ethoxyphenyl group and the aminomethyl group—would occupy axial and equatorial positions. To minimize steric hindrance, it is highly probable that the larger 4-ethoxyphenyl group would preferentially occupy the equatorial position.

The crystal packing would be significantly influenced by intermolecular hydrogen bonding involving the primary amine group. The amine protons can act as hydrogen bond donors, while the nitrogen lone pair and the oxygen atom of the ethoxy group can act as acceptors, leading to the formation of complex three-dimensional networks in the solid state.

A hypothetical table of crystallographic parameters is presented below to illustrate the type of data obtained from an X-ray diffraction experiment. These values are representative of a small organic molecule and are not experimental data for the title compound.

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₅H₂₃NO |

| Formula Weight | 233.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 105.21 |

| Volume (ų) | 1489.2 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.039 |

| F(000) | 504 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

Chiroptical Spectroscopies (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomers

This compound possesses a stereocenter at the C1 position of the cyclohexane ring, meaning it can exist as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers and assigning their absolute configuration. wikipedia.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The 4-ethoxyphenyl group serves as the primary chromophore in this molecule. The benzene ring itself is achiral, but when perturbed by a chiral substituent, it can exhibit induced CD signals (Cotton effects) in the region of its electronic transitions (typically around 250-270 nm for the ¹Lₐ band and 200-220 nm for the ¹Lₐ band).

The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the stereocenter. According to empirical rules like the Benzene Sector Rule, the spatial arrangement of substituents around the aromatic ring dictates the sign of the observed Cotton effect. acs.org For this compound, the preferred conformation of the molecule will place the aminomethyl and cyclohexyl ring fragments in specific sectors relative to the plane of the benzene ring, leading to a predictable CD spectrum for each enantiomer. The two enantiomers, (R)- and (S)-(1-(4-Ethoxyphenyl)cyclohexyl)methanamine, are expected to exhibit mirror-image CD spectra. For instance, if the (R)-enantiomer shows a positive Cotton effect at a certain wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum displays a plain curve far from an absorption band but shows anomalous behavior, known as a Cotton effect, in the region of a chromophore's absorption. The shape of the Cotton effect curve in an ORD spectrum is directly related to the CD spectrum via the Kronig-Kramers transforms. A positive Cotton effect in CD corresponds to a peak followed by a trough in the ORD curve, while a negative Cotton effect corresponds to a trough followed by a peak.

By analyzing the sign of the Cotton effects in either the CD or ORD spectrum and comparing it to related compounds of known absolute configuration or to theoretical calculations, the absolute stereochemistry of the enantiomers of this compound can be determined.

| Technique | Principle | Expected Application |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of absolute configuration by analyzing the sign of Cotton effects associated with the ethoxyphenyl chromophore. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Confirmation of absolute configuration through analysis of anomalous dispersion curves (Cotton effects). |

Pharmacological and Biological Investigations of 1 4 Ethoxyphenyl Cyclohexyl Methanamine: Mechanism of Action

Receptor Binding Affinity Profiling in In Vitro Assays

N-Methyl-D-aspartate (NMDA) Receptor Subtype Interactions

(1-(4-Ethoxyphenyl)cyclohexyl)methanamine is structurally related to other amino-alkyl-cyclohexane derivatives that are known to act as uncompetitive NMDA receptor antagonists. nih.gov These compounds typically interact with the phencyclidine (PCP) binding site within the NMDA receptor ion channel. Research on analogous compounds, such as those in the amino-alkyl-cyclohexane class, has demonstrated their ability to displace ligands like [3H]-(+)-MK-801 from rat cortical membranes. nih.gov This interaction is characterized by a strong voltage dependency and rapid blocking and unblocking kinetics. nih.gov

While specific binding affinity (Ki) values for this compound at different NMDA receptor subtypes (e.g., NR1a/2A, NR1a/2B, NR1a/2C, NR1a/2D) are not extensively detailed in publicly available literature, the broader class of amino-alkyl-cyclohexanes has been shown to antagonize NMDA-induced currents in cultured hippocampal neurons. nih.gov Some compounds in this family show little to no selectivity between different NMDA receptor subtypes, while others, like memantine, exhibit a modest preference for NR1a/2C and NR1a/2D subtypes over NR1a/2A. nih.gov The activity of these compounds is often evaluated by their ability to protect neurons from glutamate-induced excitotoxicity. nih.gov

| Receptor Subtype | Binding Affinity (Ki) | Assay Type | Reference Compound |

| NMDA (General) | Data Not Available | [3H]-(+)-MK-801 Displacement | MK-801 |

This table is representative of the types of assays used for this class of compounds; specific data for this compound is not available in the reviewed literature.

Interactions with Dopaminergic Receptor Systems

The interaction of this compound with dopamine (B1211576) receptors is not well-documented in dedicated studies. However, the broader class of arylpiperazine derivatives, which share some structural motifs, has been extensively studied for their affinity at dopamine D1 and D2 receptors. nih.govnih.gov For instance, certain 5-[3-(4-Arylpiperazin-1-yl)propyl]-1H-benzimidazoles have shown notable affinity for the D2 dopamine receptor. nih.gov The dopaminergic system, comprising D1-like (D1, D5) and D2-like (D2, D3, D4) receptors, is a critical target for many psychoactive compounds. biorxiv.orgbiorxiv.org The affinity for these receptors is typically determined through radioligand binding assays using selective antagonists like SCH-23390 for D1 and spiperone (B1681076) for D2 receptors. mdpi.com Without direct experimental data, the dopaminergic activity of this compound remains speculative.

| Receptor Subtype | Binding Affinity (Ki) | Assay Type | Reference Compound |

| Dopamine D1 | Data Not Available | Radioligand Binding | SCH-23390 |

| Dopamine D2 | Data Not Available | Radioligand Binding | Spiperone |

This table indicates the standard methods for assessing affinity at these receptors; specific data for this compound is not available in the reviewed literature.

Engagement with Serotonergic Receptor Systems

The serotonergic system, with its diverse array of receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT4, 5-HT7), is another important target for centrally acting drugs. nih.govnih.gov Structurally related compounds, such as trans-4-[4-(methoxyphenyl)cyclohexyl]-1-arylpiperazines, have been identified as potent and selective 5-HT1A receptor ligands. nih.govresearchgate.net These compounds demonstrate high affinity in binding assays using radioligands against rat brain membranes. nih.gov The 5-HT1A receptor, in particular, is a key target for anxiolytic and antidepressant medications. nih.gov Given the structural similarities, it is plausible that this compound may interact with serotonin (B10506) receptors, but empirical data from binding studies are necessary to confirm any such activity.

| Receptor Subtype | Binding Affinity (Ki) | Assay Type | Reference Compound |

| Serotonin 5-HT1A | Data Not Available | Radioligand Binding | 8-OH-DPAT |

| Serotonin 5-HT2A | Data Not Available | Radioligand Binding | Ketanserin |

This table is for illustrative purposes, showing common assays for this receptor system; specific data for this compound is not available in the reviewed literature.

Sigma Receptor Subtype Binding Properties

Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular proteins that have been implicated in a wide range of cellular functions and are targets for various psychiatric and neurological drug candidates. sigmaaldrich.comnih.gov Many synthetic compounds, including derivatives of 1-cyclohexyl-4-propyl-piperazine, have been shown to bind with high affinity to sigma-2 receptors. core.ac.uknih.gov The σ1 receptor has been shown to modulate the function of numerous other proteins, including ion channels and G protein-coupled receptors, often through direct protein-protein interactions. nih.govfrontiersin.org The binding affinity at sigma receptors is typically assessed using radioligands such as [3H]-DTG. sigmaaldrich.com The potential interaction of this compound with sigma receptors is an area that warrants investigation, given the affinity of structurally similar molecules for these sites.

| Receptor Subtype | Binding Affinity (Ki) | Assay Type | Reference Compound |

| Sigma σ1 | Data Not Available | Radioligand Binding | (+)-Pentazocine |

| Sigma σ2 | Data Not Available | Radioligand Binding | [3H]-DTG |

This table represents standard methodologies for sigma receptor binding assays; specific data for this compound is not available in the reviewed literature.

Opioid Receptor Binding Characteristics

The opioid system, consisting mainly of mu (μ), delta (δ), and kappa (κ) receptors, is centrally involved in pain modulation and is the target of opioid analgesics. nih.govndafp.org While some NMDA receptor antagonists like methadone also have activity at opioid receptors, this is not a universal property of the class. drugbank.com The affinity of a compound for opioid receptors is determined in binding studies using selective radioligands such as [3H]-dihydromorphine (for μ), [3H]-D-Ala2-Leu5-enkephalin (for δ), and [3H]-ethylketocyclazocine (for κ). nih.gov There is currently no direct evidence from in vitro assays to suggest that this compound has significant affinity for any of the major opioid receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Assay Type | Reference Compound |

| Mu (μ) Opioid | Data Not Available | Radioligand Binding | DAMGO |

| Kappa (κ) Opioid | Data Not Available | Radioligand Binding | U-50,488H |

| Delta (δ) Opioid | Data Not Available | Radioligand Binding | DPDPE |

This table illustrates the common experimental approaches for opioid receptor profiling; specific data for this compound is not available in the reviewed literature.

Screening Against Other Neurotransmitter Receptor Panels

Comprehensive receptor screening is essential to fully characterize the pharmacological profile of a novel compound and to identify potential off-target effects. Such panels typically include a wide range of receptors, such as adrenergic, histaminergic, cholinergic (muscarinic and nicotinic), and various other G protein-coupled receptors and ion channels. Without broad screening data for this compound, its selectivity profile remains largely uncharacterized. The interactions with other neurotransmitter systems cannot be ruled out and require empirical investigation.

No Publicly Available Research Data for this compound

Following an extensive and thorough search of scientific databases and scholarly articles, it has been determined that there is no publicly available research detailing the pharmacological and biological investigations of the specific chemical compound This compound .

While information exists for structurally analogous compounds, the explicit instruction to focus solely on This compound prevents the inclusion of such data, as it would not be scientifically accurate or adhere to the provided constraints. The absence of primary research on this specific compound means that no data is available to populate the requested detailed sections and subsections, including the creation of mandatory data tables.

Consequently, it is not possible to generate the requested scientific article with a focus on This compound as the necessary foundational research is not present in the public domain.

Behavioral Pharmacology in Animal Models (Focusing on mechanistic insights, not therapeutic outcome)

Locomotor Activity and Stereotypy Assessment

No published studies were found that investigated the effects of this compound on locomotor activity or stereotyped behaviors in animal models. Data regarding dose-dependent effects on horizontal and vertical movement, as well as the induction of repetitive, non-functional behaviors, are not available.

Cognitive Function and Memory Paradigms

There is no available research on the impact of this compound on cognitive domains such as learning, memory, and executive function. Studies employing paradigms like the Morris water maze, novel object recognition, or operant conditioning tasks to assess the compound's effects have not been published.

Affective-Like State Modulations

The influence of this compound on affective-like states, such as anxiety and depression, in animal models has not been documented in the scientific literature. Data from tests like the elevated plus maze, forced swim test, or tail suspension test are not available to provide insight into its potential anxiolytic, anxiogenic, antidepressant, or depressant properties.

Metabolic Pathways and Pharmacokinetic Assessment of 1 4 Ethoxyphenyl Cyclohexyl Methanamine in Pre Clinical Systems

In Vitro Metabolic Stability in Hepatic Systems (e.g., microsomes, hepatocytes)

In pre-clinical drug development, determining the in vitro metabolic stability of a new chemical entity is a critical early step. if-pan.krakow.pl This is typically assessed using hepatic systems such as liver microsomes or hepatocytes from various species, including humans, rats, mice, and dogs. nuvisan.com These systems contain the primary enzymes responsible for drug metabolism. mdpi.com

The compound , (1-(4-ethoxyphenyl)cyclohexyl)methanamine, would be incubated with either liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, or with intact hepatocytes, which contain a broader range of metabolic enzymes, including both Phase I and Phase II enzymes. nuvisan.com The reaction would be initiated by adding a cofactor like NADPH for microsomal studies. rsc.org Samples would be taken at various time points and the concentration of the parent compound would be measured, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com

From this data, key parameters of metabolic stability are calculated:

In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized. nih.gov

Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug. if-pan.krakow.pl

These parameters help in predicting the in vivo hepatic clearance and oral bioavailability of the compound. if-pan.krakow.plnuvisan.com

Table 1: Representative Data Table for In Vitro Metabolic Stability (Note: This is a representative table. No actual data for this compound is available.)

| Hepatic System | Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Human | Data not available | Data not available |

| Liver Microsomes | Rat | Data not available | Data not available |

| Hepatocytes | Human | Data not available | Data not available |

| Hepatocytes | Rat | Data not available | Data not available |

Identification and Characterization of Major Metabolites

Identifying the metabolic fate of a compound is crucial for understanding its efficacy and potential for toxicity. This process involves characterizing the chemical structures of its metabolites.

Phase I reactions introduce or expose functional groups on the parent molecule, typically making it more polar. uniba.it Given the structure of this compound, several Phase I biotransformations would be plausible:

O-dealkylation: The ethoxy group on the phenyl ring is a likely site for O-deethylation, which would result in a phenolic metabolite.

Hydroxylation: The cyclohexyl ring and the phenyl ring could undergo hydroxylation at various positions.

N-dealkylation: Although this compound is a primary amine, if it were a secondary or tertiary amine, N-dealkylation would be a common pathway.

Deamination: The primary amine group could be removed through oxidative deamination.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion. uniba.it Potential Phase II reactions for metabolites of this compound, especially after the formation of a hydroxyl group in Phase I, would include:

Glucuronidation: The addition of glucuronic acid.

Sulfation: The addition of a sulfate (B86663) group.

The identification of these metabolites is typically carried out using high-resolution mass spectrometry to determine their exact mass and fragmentation patterns.

Cytochrome P450 (CYP) Isoform Involvement and Inhibition Potential

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to Phase I metabolism. nih.govnih.gov Identifying which specific CYP isoforms are responsible for metabolizing a compound is important for predicting potential drug-drug interactions. mdpi.com This is often done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for different CYP isoforms in human liver microsomes. nih.gov

Furthermore, the potential of this compound to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) would be assessed. nih.gov Significant inhibition of these enzymes could lead to adverse drug-drug interactions when co-administered with other medications that are substrates for these enzymes. researchgate.net

Table 2: Representative Data Table for CYP Isoform Involvement and Inhibition (Note: This is a representative table. No actual data for this compound is available.)

| CYP Isoform | Role in Metabolism | Inhibition Potential (IC50, µM) |

| CYP1A2 | Data not available | Data not available |

| CYP2C9 | Data not available | Data not available |

| CYP2C19 | Data not available | Data not available |

| CYP2D6 | Data not available | Data not available |

| CYP3A4 | Data not available | Data not available |

Plasma Protein Binding Determinations

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution and availability to target tissues and metabolizing enzymes. nih.govresearchgate.net Generally, only the unbound fraction of a drug is pharmacologically active. nih.gov

The plasma protein binding of this compound would be determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. nih.gov The percentage of the compound bound to plasma proteins would be quantified across different species. As a basic compound, it might be expected to bind to AAG. nih.gov

Table 3: Representative Data Table for Plasma Protein Binding (Note: This is a representative table. No actual data for this compound is available.)

| Species | Plasma Protein Binding (%) |

| Human | Data not available |

| Rat | Data not available |

| Mouse | Data not available |

| Dog | Data not available |

In Vivo Pharmacokinetic Profiling in Animal Models

In vivo pharmacokinetic studies are conducted in animal models, such as rats or mice, to understand how a compound is absorbed, distributed, metabolized, and excreted in a whole organism. nih.gov After administration of this compound, either orally or intravenously, blood samples would be collected at various time points. The concentration of the parent compound and its major metabolites in the plasma would be measured. nih.gov

This data would be used to determine key pharmacokinetic parameters:

Maximum Concentration (Cmax): The highest concentration of the drug in the plasma. elsevierpure.com

Time to Maximum Concentration (Tmax): The time at which Cmax is reached. nih.gov

Area Under the Curve (AUC): A measure of the total drug exposure over time. elsevierpure.com

Elimination Half-Life (t½): The time it takes for the plasma concentration of the drug to decrease by half. nih.gov

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body. nih.gov

Clearance (CL): The volume of plasma cleared of the drug per unit time. nih.gov

Bioavailability (F%): The fraction of an orally administered dose that reaches the systemic circulation. elsevierpure.com

Table 4: Representative Data Table for In Vivo Pharmacokinetic Parameters in Rats (Note: This is a representative table. No actual data for this compound is available.)

| Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (F%) |

| Intravenous | Data not available | Data not available | Data not available | Data not available | N/A |

| Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

Absorption and Distribution Studies

Preclinical evaluation of absorption and distribution is critical to understanding the potential therapeutic utility of a new chemical entity. For the class of C-(1-aryl-cyclohexyl)-methylamines, these studies are typically conducted in rodent and non-rodent species to predict human pharmacokinetics.

Tissue Distribution:

Following administration in preclinical models, arylcyclohexylamines, due to their lipophilic nature, are expected to distribute to various tissues. The high lipid solubility of this class of compounds facilitates crossing of cellular membranes, leading to extensive tissue distribution. mdpi.com Studies on analogous compounds suggest that after systemic absorption, these molecules rapidly distribute throughout the body, with notable concentrations in well-perfused organs. mdpi.com

Due to the structural similarities to phencyclidine (PCP), which is known to be well-absorbed by adipose tissue, it is plausible that this compound could also accumulate in fatty tissues. nih.gov This distribution into adipose tissue could potentially prolong the compound's presence in the body. nih.gov

Brain Penetration:

A key characteristic for compounds targeting the central nervous system is their ability to cross the blood-brain barrier (BBB). Arylcyclohexylamine derivatives are generally known to penetrate the BBB. nih.gov For the subclass of C-(1-aryl-cyclohexyl)-methylamines developed as dipeptidyl peptidase IV (DPP-4) inhibitors, brain penetration can be variable and is not always a desired feature, as peripheral activity is often the therapeutic goal. nih.govnih.gov However, the inherent physicochemical properties of the arylcyclohexylamine scaffold suggest a potential for CNS exposure. Specific studies on this compound would be necessary to confirm its brain penetration profile.

Illustrative Tissue Distribution of this compound in Rats

| Tissue | Concentration (ng/g or ng/mL) |

| Plasma | 150 |

| Brain | 250 |

| Liver | 800 |

| Kidney | 650 |

| Adipose Tissue | 1200 |

| Muscle | 300 |

This table presents hypothetical data based on the expected distribution of a lipophilic amine of this structural class.

Elimination Pathways and Kinetics

The elimination of a drug candidate is a composite of its metabolic biotransformation and excretion.

Metabolic Pathways:

The metabolism of arylcyclohexylamines has been studied for various members of this class. nih.gov The primary site of metabolism is the liver, involving cytochrome P450 (CYP450) enzymes. nih.govresearchgate.net Common metabolic pathways for arylcyclohexylamines include N-dealkylation, hydroxylation of the aromatic and cyclohexyl rings, and subsequent conjugation reactions such as glucuronidation. nih.govoup.comresearchgate.net For this compound, it is anticipated that O-dealkylation of the ethoxy group would be a significant metabolic route, in addition to hydroxylation and N-dealkylation.

Excretion:

Excretion of arylcyclohexylamines and their metabolites primarily occurs via the kidneys into the urine. nih.gov Biliary excretion into the feces can also be a relevant pathway, particularly for metabolites. nih.gov The exact routes and proportions of excretion for this compound would need to be determined through dedicated radiolabeled studies in animal models.

Kinetics:

The elimination half-life of arylcyclohexylamines can vary depending on the specific substitutions on the aromatic and cyclohexyl rings, as well as the nature of the amine substituent. Studies on related C-(1-aryl-cyclohexyl)-methylamines have shown moderate to long half-lives in preclinical species, which is often a desirable characteristic for maintaining therapeutic concentrations.

Predicted Major Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Metabolite |

| O-Dealkylation | (1-(4-Hydroxyphenyl)cyclohexyl)methanamine |

| N-Dealkylation | (1-(4-Ethoxyphenyl)cyclohexyl)methanol |

| Aromatic Hydroxylation | (1-(4-Ethoxy-hydroxyphenyl)cyclohexyl)methanamine |

| Cyclohexyl Hydroxylation | (1-(4-Ethoxyphenyl)-hydroxycyclohexyl)methanamine |

| Glucuronidation | Glucuronide conjugates of hydroxylated metabolites |

This table outlines the expected primary metabolic transformations based on the known metabolism of similar compounds.

Bioavailability Assessment in Animal Species

Oral bioavailability is a key parameter in drug development, determining the fraction of an orally administered dose that reaches systemic circulation.

For the class of C-(1-aryl-cyclohexyl)-methylamines, oral bioavailability has been shown to be variable in preclinical species. A study on a series of these compounds developed as DPP-IV inhibitors reported excellent oral pharmacokinetic profiles in rats, suggesting good absorption and bioavailability for some members of this class. nih.gov However, other arylcyclohexylamines, such as ketamine, exhibit low oral bioavailability due to a significant first-pass metabolism in the liver. mdpi.com

The oral bioavailability of this compound would be influenced by its aqueous solubility, intestinal permeability, and susceptibility to first-pass metabolism. Preclinical studies in species such as rats, dogs, and non-human primates are essential to characterize its bioavailability and to inform dose selection for further studies. medwinpublishers.com

Illustrative Oral Bioavailability of this compound in Different Species

| Animal Species | Oral Bioavailability (%) |

| Rat | 45 |

| Dog | 60 |

| Monkey | 30 |

This table provides hypothetical bioavailability data to illustrate potential inter-species differences.

Mechanistic Assessment of Drug-Drug Interaction Potential

Understanding the potential for a new drug candidate to interact with other co-administered medications is a critical aspect of its safety assessment.

The primary mechanism for metabolic drug-drug interactions is the inhibition or induction of CYP450 enzymes. nih.govpharmacytimes.com As this compound is expected to be metabolized by CYP450 enzymes, it is important to evaluate its potential to inhibit or induce these enzymes.

For the class of DPP-4 inhibitors, to which some C-(1-aryl-cyclohexyl)-methylamines belong, the potential for drug-drug interactions is generally low. nih.govfrontiersin.org Most DPP-4 inhibitors are not significant inhibitors or inducers of CYP450 enzymes at clinically relevant concentrations. nih.gov However, some exceptions exist, such as saxagliptin, which is a substrate of CYP3A4 and can be affected by strong inhibitors or inducers of this enzyme. researchgate.net

In vitro studies using human liver microsomes and recombinant CYP450 enzymes would be necessary to determine the inhibitory potential (IC50 values) of this compound against major human CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). These studies would clarify its potential to act as a perpetrator of drug-drug interactions.

Illustrative In Vitro CYP450 Inhibition Profile for this compound

| CYP450 Isoform | IC50 (µM) |

| CYP1A2 | > 50 |

| CYP2C9 | 25 |

| CYP2C19 | > 50 |

| CYP2D6 | 15 |

| CYP3A4 | > 50 |

This table presents hypothetical IC50 values, which would need to be determined experimentally to assess the risk of drug-drug interactions.

Analytical Methodologies for Detection and Quantification of 1 4 Ethoxyphenyl Cyclohexyl Methanamine

Chromatographic Techniques

Chromatography is a fundamental technique for the separation of (1-(4-Ethoxyphenyl)cyclohexyl)methanamine from complex mixtures, enabling its subsequent identification and quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly utilized chromatographic methods.

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of arylcyclohexylamines. Method development for this compound would typically involve optimizing several parameters to achieve adequate separation and peak shape.

Method Development Considerations:

Stationary Phase: A C18 column is a common choice for the separation of moderately polar compounds like arylcyclohexylamines.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase is a critical parameter to control the ionization state of the amine and achieve optimal retention and peak symmetry.

Detection: A photodiode array (PDA) or UV detector is often used for detection, typically set at a wavelength where the analyte exhibits maximum absorbance.

Validation Parameters: Method validation is essential to ensure the reliability of the analytical data. According to international guidelines, validation should include the following parameters:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. For related arylcyclohexylamines, linearity is often established over a range relevant to expected sample concentrations.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. These are typically assessed at multiple concentration levels (low, medium, and high).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

| Parameter | Typical Value/Range |

|---|---|

| Linearity Range | 0.1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

| LOD | ~0.03 µg/mL |

| LOQ | ~0.1 µg/mL |

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds like arylcyclohexylamines. For less volatile compounds or those containing polar functional groups, derivatization may be necessary to improve chromatographic properties.

Typical GC Method Parameters:

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used.

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

Injector and Detector Temperatures: The injector and detector temperatures are optimized to ensure efficient vaporization of the sample without thermal degradation.

Temperature Program: A temperature gradient is often employed to ensure the separation of compounds with a range of boiling points.

Detector: A flame ionization detector (FID) is a common choice for quantitative analysis due to its high sensitivity and wide linear range.

Since this compound possesses a chiral center, its enantiomers may exhibit different pharmacological and toxicological profiles. Chiral chromatography is essential for the separation and quantification of these enantiomers. Both HPLC and supercritical fluid chromatography (SFC) can be utilized for chiral separations.

Chiral HPLC:

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amines. eijppr.com The choice of the specific CSP is often determined empirically through screening.

Mobile Phase: Normal-phase (e.g., hexane/alcohol mixtures) or polar organic modes are commonly employed. The addition of small amounts of an acidic or basic modifier can significantly influence the separation.

Chiral SFC: Supercritical fluid chromatography has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency.

Mobile Phase: Supercritical carbon dioxide is the primary mobile phase component, mixed with a polar organic modifier such as methanol (B129727) or ethanol.

Columns and Conditions: Similar polysaccharide-based CSPs as in HPLC are often effective in SFC. Parameters such as back pressure, temperature, and the nature and percentage of the co-solvent are optimized to achieve the desired separation.

| Technique | Chiral Stationary Phase | Mobile Phase |

|---|---|---|

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol/Diethylamine |

| Chiral SFC | Amylose tris(3,5-dimethylphenylcarbamate) | CO₂/Methanol with additive |

Mass Spectrometry-Based Quantitation

Mass spectrometry (MS) coupled with a chromatographic separation technique provides a highly sensitive and selective method for the quantification of this compound, particularly in complex biological matrices.

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological fluids such as blood, plasma, and urine. nih.gov The high sensitivity of this technique allows for the detection of very low concentrations of the analyte.

Methodology:

Sample Preparation: Biological samples typically require a sample preparation step to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

Chromatography: A rapid HPLC or ultra-high-performance liquid chromatography (UHPLC) method is used for the separation of the analyte from the matrix components.

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard, which provides high selectivity and quantitative accuracy.

For arylcyclohexylamine analogs, LC-MS/MS methods have been developed with limits of quantification in the low ng/mL range in various biological matrices. nih.gov

| Parameter | Typical Conditions/Values |

|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |

| LC Column | C18, 2.1 x 50 mm, <2 µm |

| Mobile Phase | Gradient of Acetonitrile and Water with Formic Acid or Ammonium Formate |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

GC-MS is a robust and reliable technique widely used in forensic toxicology and research for the identification and quantification of a broad range of compounds, including arylcyclohexylamines. nih.gov

Methodology:

Sample Preparation: Similar to LC-MS/MS, a sample clean-up step is usually required. LLE and SPE are common extraction techniques.

Derivatization: Derivatization may be employed to improve the volatility and thermal stability of the analyte, leading to better chromatographic performance and sensitivity.

Gas Chromatography: A capillary GC column is used for the separation of the analyte from other components in the sample extract.

Mass Spectrometry: An electron ionization (EI) source is typically used, which generates a characteristic fragmentation pattern that can be used for identification by comparison with a spectral library. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

GC-MS methods for related arylcyclohexylamines have demonstrated low limits of detection, making them suitable for the analysis of trace amounts of these substances in forensic samples. researchgate.net

| Parameter | Typical Conditions/Values |

|---|---|

| Sample Preparation | Liquid-Liquid Extraction (LLE) |

| GC Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Limit of Detection (LOD) | 1 - 10 ng/mL |

Lack of Specific Research Hinders Detailed Analytical Reporting on this compound

Despite a comprehensive search for established analytical methodologies, publicly available scientific literature detailing the specific detection and quantification of the chemical compound this compound is not available. As a result, a detailed discussion on sample preparation strategies and method validation parameters, as requested, cannot be constructed at this time.

The analysis of novel chemical compounds, particularly within forensic and toxicological contexts, relies on the development and validation of specific analytical methods. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the identification and quantification of a wide range of substances, including new psychoactive substances (NPS). nih.govresearchgate.netnih.gov The validation of these methods according to established guidelines is crucial to ensure the reliability and accuracy of results. mdpi.com

For related classes of compounds, like arylcyclohexylamines, researchers have developed various methods. These typically involve sample preparation steps to extract the compounds of interest from complex biological matrices like blood or urine. nih.gov Common strategies include liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which serve to isolate and concentrate the analytes before instrumental analysis. scispace.com

Following extraction, a validated analytical method is employed. The validation process confirms that the method is suitable for its intended purpose and typically assesses several key parameters:

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Without specific studies on this compound, providing data tables or detailed research findings on these validation parameters and sample preparation protocols is not possible. The scientific community has not yet published research that would meet the criteria for a thorough and scientifically accurate article on this specific compound's analytical methodologies.

Computational and Theoretical Investigations of 1 4 Ethoxyphenyl Cyclohexyl Methanamine

Quantum Chemical Calculations (e.g., DFT for electronic structure, reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of a molecule. These calculations provide a fundamental understanding of the molecule's properties based on the principles of quantum mechanics.

For (1-(4-Ethoxyphenyl)cyclohexyl)methanamine, DFT calculations at a level like B3LYP/6-311G++(d,p) can elucidate its three-dimensional geometry and electronic properties. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity and greater polarizability.

Another valuable output is the Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution. researchgate.net In an MEP map, electron-rich regions (negative potential), susceptible to electrophilic attack, are typically colored red, while electron-deficient regions (positive potential), prone to nucleophilic attack, are colored blue. Neutral regions are shown in green. researchgate.net For this compound, the nitrogen atom of the methanamine group and the oxygen of the ethoxy group would be expected to be regions of high electron density, indicating their role in potential hydrogen bonding.

Table 1: Representative Quantum Chemical Descriptors Note: These values are illustrative for a molecule of this class and would be determined by specific DFT calculations.

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates the ability to donate an electron. |

| LUMO Energy | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Dipole Moment | Measures the overall polarity of the molecule. |

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. mdpi.com This simulation helps in understanding the binding mechanism and affinity between the molecule and its potential biological target. The strength of the interaction is often quantified by a docking score, with more negative values indicating a stronger binding affinity. researchgate.net

Given the structural similarities to known pharmacologically active compounds, several biological targets can be proposed for this compound. Analogs such as phenoxyphenyl-methanamine derivatives have shown activity at the serotonin (B10506) 5-HT2A receptor and the serotonin transporter (SERT). nih.gov Other phenylcyclohexylamine analogs have also been studied for their receptor binding properties. osti.gov Furthermore, compounds with a cyclohexylphenyl moiety have been docked against matrix metalloproteinases (MMPs). researchgate.net Therefore, these proteins represent plausible targets for docking studies.

A typical docking simulation would involve preparing the 3D structure of this compound and docking it into the active site of a target protein. The simulation would predict the binding pose and calculate the free energy of binding. Analysis of the docked complex reveals key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active site. researchgate.netijper.org

Table 2: Illustrative Molecular Docking Results with a Proposed Target Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

| Proposed Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Serotonin Transporter (SERT) | -8.5 | TYR-95, ILE-172, PHE-335 | Hydrogen Bond, Hydrophobic |

| 5-HT2A Receptor | -9.2 | ASP-155, SER-242, TRP-336 | Hydrogen Bond, Pi-Pi Stacking |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformation

Following molecular docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted ligand-receptor complex over time. mdpi.com MD simulations model the physical movements of atoms and molecules, providing a dynamic view of the binding interactions. nih.gov